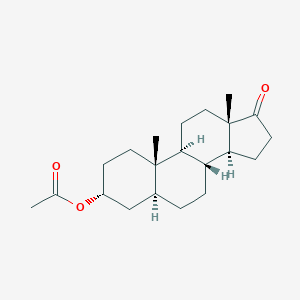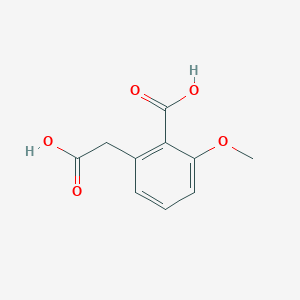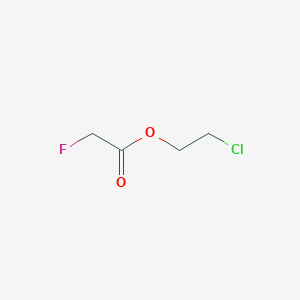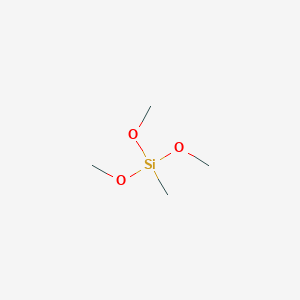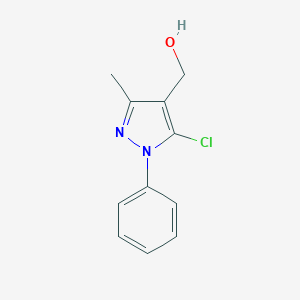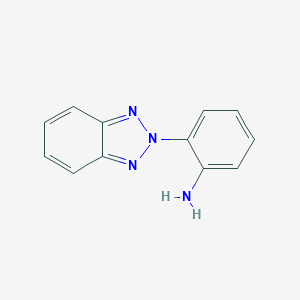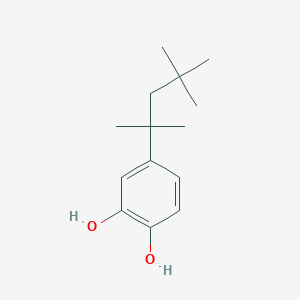
4-(2,4,4-トリメチルペンタン-2-イル)ベンゼン-1,2-ジオール
概要
説明
4-(1,1,3,3-Tetramethylbutyl)pyrocatechol (4-TBP) is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a member of the pyrocatechol family, which is a group of compounds that are derived from catechol. 4-TBP has been used in the synthesis of various compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
科学的研究の応用
抗酸化活性
4-(2,4,4-トリメチルペンタン-2-イル)フェニルアミンを含むアルキル化ジフェニルアミンは、その抗酸化活性のために広く研究されてきました . 抗酸化物質は、環境やその他のストレスに対する反応として、体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞の損傷を防ぎ、または遅らせることができる物質です。
潤滑油合成
ビス(4-(2,4,4-トリメチルペンタン-2-イル)フェニル)アミンは、この化合物の誘導体であり、潤滑油の合成に広く用いられています . これは、窒素原子に結合した反応性水素原子によるものであり、潤滑剤の性能を高めるための効果的な添加剤となります .
血液由来のエンベロープウイルス不活性化
この化合物は、非イオン性界面活性剤(一般的にTriton X-100と呼ばれる)として使用した場合、さまざまな血液由来ウイルスの不活性化能力について研究されています . このアプリケーションは、血液由来の病原体を保有する血液試料の取り扱いと処理が、実験室作業員の暴露とそれに続く感染のリスクをもたらす、実験室環境において特に重要です .
臨床化学
血液試料にTriton X-100(化合物の形態)を加えても、完全代謝パネル(CMP)の結果にバイアスがかかることはなく、特定の血液由来病原体が実験室作業員に与えるリスクを軽減するための実行可能なアプローチとなります .
有機合成および医薬品化学
この化合物は、有機合成と医薬品化学のための化学的に差別化されたビルディングブロックを提供します . これは、特にヒンダードアミンモチーフを含む薬物候補の調製に役立ちます .
バイオコンテインメント
この化合物は、Triton X-100の形で、バイオコンテインメント目的で使用することができます . これは、血液試料中の特定の病原体を不活性化し、実験室作業員の暴露のリスクを軽減することができます
作用機序
Target of Action
It has been suggested that it may have an inhibitory effect on certain enzymes .
Mode of Action
It is suggested that it may inhibit the production of hydrogen peroxide by certain hydroxylase enzymes . The inhibition is due to a binding interaction that leads to an increased concentration of enzyme substrate (i.e., NADPH) and decreased concentration of the enzyme product (i.e., H2O2) .
Biochemical Pathways
Given its potential inhibitory effect on hydroxylase enzymes, it may impact pathways involving these enzymes and the production of hydrogen peroxide .
Result of Action
Its potential inhibitory effect on hydroxylase enzymes suggests it may influence cellular processes involving these enzymes and the production of hydrogen peroxide .
生化学分析
Biochemical Properties
It is known that this compound belongs to the class of phenols . Phenols are aromatic compounds that contain a hydroxyl group directly bonded to a benzene ring. They are known to interact with various enzymes, proteins, and other biomolecules, often through hydrogen bonding or hydrophobic interactions .
Molecular Mechanism
It is known that phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about the molecular interactions of this compound are not currently available.
特性
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)9-14(4,5)10-6-7-11(15)12(16)8-10/h6-8,15-16H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTKTAZUSYVSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150606 | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1139-46-4 | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1139-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001139464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1139-46-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1,3,3-tetramethylbutyl)pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1,1,3,3-TETRAMETHYLBUTYL)PYROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4WKG57BQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol in the degradation pathway of 4-t-octylphenol by Pseudomonas nitroreducens TX1?
A1: The identification of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol as a metabolite provides crucial insight into the biodegradation pathway employed by the bacterium. The research demonstrates that P. nitroreducens TX1 can utilize 4-t-octylphenol as its sole carbon source. The presence of 4-(1,1,3,3-Tetramethylbutyl)pyrocatechol suggests that the bacterium initiates the degradation process through aromatic ring hydroxylation of 4-t-octylphenol, forming the catechol intermediate. [] This is then further metabolized through a meta-cleavage pathway, leading to the breakdown of the aromatic structure and ultimately reducing the compound's potential endocrine-disrupting effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




